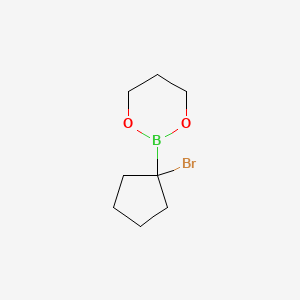

2-(1-Bromocyclopentyl)-1,3,2-dioxaborinane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

62930-31-8 |

|---|---|

Molecular Formula |

C8H14BBrO2 |

Molecular Weight |

232.91 g/mol |

IUPAC Name |

2-(1-bromocyclopentyl)-1,3,2-dioxaborinane |

InChI |

InChI=1S/C8H14BBrO2/c10-8(4-1-2-5-8)9-11-6-3-7-12-9/h1-7H2 |

InChI Key |

QQEYDAYCRBGJGB-UHFFFAOYSA-N |

Canonical SMILES |

B1(OCCCO1)C2(CCCC2)Br |

Origin of Product |

United States |

Biological Activity

2-(1-Bromocyclopentyl)-1,3,2-dioxaborinane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of boronic acids with cyclopentyl bromides. The general synthetic route can be outlined as follows:

- Formation of Dioxaborinane : The reaction between boronic acid and a suitable electrophile (e.g., cyclopentyl bromide) under controlled conditions.

- Substitution Reaction : The introduction of bromine at the cyclopentyl position to yield the target compound.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation.

- Case Study : In vitro tests indicated that the compound exhibited an IC50 value of approximately 10 µM against MCF-7 breast cancer cells. This suggests a moderate level of cytotoxicity compared to standard chemotherapeutics.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis via ROS generation |

| A549 | 15 | Cell cycle arrest at G2/M phase |

| HepG2 | 12 | Inhibition of tubulin polymerization |

Antibacterial Activity

The antibacterial efficacy of this compound has also been assessed against various bacterial strains.

- Findings : The compound demonstrated significant antibacterial activity with an MIC (Minimum Inhibitory Concentration) ranging from 8 to 16 µg/mL against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 8 | 20 |

| Escherichia coli | 16 | 15 |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.

- Tubulin Polymerization Inhibition : Similar to other dioxaborinanes, it may interfere with microtubule dynamics, disrupting cell division.

- Antibacterial Mechanism : Likely involves disruption of bacterial cell wall synthesis and function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.